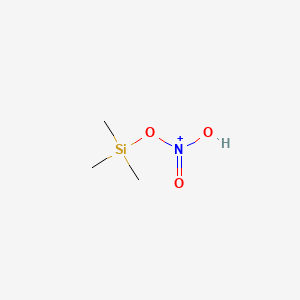
Nitric acid trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid trimethylsilyl ester is an organosilicon compound that features a trimethylsilyl group bonded to a nitric acid ester
Preparation Methods
Nitric acid trimethylsilyl ester can be synthesized through several methods. One common approach involves the reaction of nitric acid with trimethylsilyl chloride in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of the desired ester along with hydrochloric acid as a byproduct . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Nitric acid trimethylsilyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to yield different products, depending on the reagents used.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Nitric acid trimethylsilyl ester has several scientific research applications:
Organic Synthesis:
Materials Science: The compound is utilized in the preparation of functional nanomaterials through esterification processes.
Analytical Chemistry: It is employed in gas chromatography and mass spectrometry for the derivatization of non-volatile compounds, enhancing their volatility and detectability.
Mechanism of Action
The mechanism of action of nitric acid trimethylsilyl ester involves the reactivity of the trimethylsilyl group and the nitric acid ester moiety. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions . The nitric acid ester moiety can participate in various chemical transformations, including hydrolysis and oxidation, depending on the reaction conditions .
Comparison with Similar Compounds
Nitric acid trimethylsilyl ester can be compared with other similar compounds, such as trimethylsilyl chloride and trimethylsilyl acetate.
Trimethylsilyl Chloride: This compound is commonly used as a silylating agent in organic synthesis.
Trimethylsilyl Acetate: This ester is used in similar applications as this compound but has different reactivity and stability profiles.
The uniqueness of this compound lies in its combination of the trimethylsilyl group with the nitric acid ester, providing distinct reactivity and applications in various fields.
Properties
IUPAC Name |
hydroxy-oxo-trimethylsilyloxyazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10NO3Si/c1-8(2,3)7-4(5)6/h1-3H3,(H,5,6)/q+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZLAZHKOPRSQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[N+](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO3Si+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,12S,16S)-16-ethyl-11,15-dimethyl-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene](/img/structure/B579231.png)
![[[4-(Acetylamino)phenyl]methyl]penicillin](/img/structure/B579233.png)
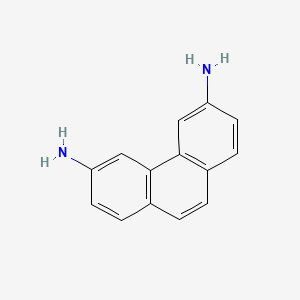
![3,4-Dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,8,13(17),14-heptaene](/img/structure/B579235.png)
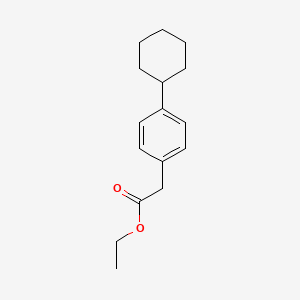

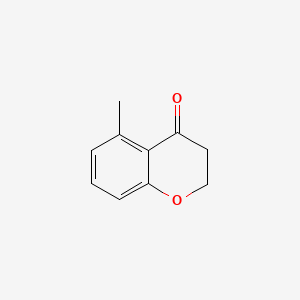
![[(3S,8S,9R,10R,12R,13R,14R,17S)-12-benzoyloxy-17-[(1S)-1-benzoyloxyethyl]-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B579240.png)
![(3S,3aR,4R,8bR)-4-ethenyl-3,4,8-trimethyl-3,3a,5,8b-tetrahydrofuro[2,3-e][1]benzofuran-2-one](/img/structure/B579241.png)
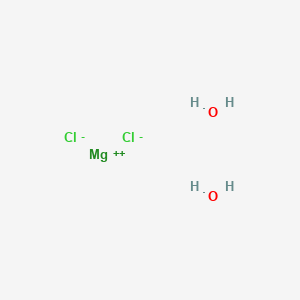
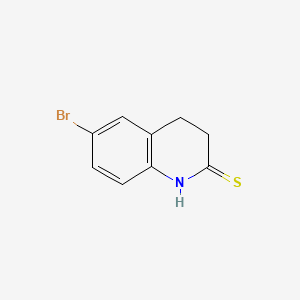

![(2S)-2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one](/img/structure/B579250.png)
